molecular formula C9H11N3 B12964519 5-Cyclopropylpicolinimidamide

5-Cyclopropylpicolinimidamide

Cat. No.: B12964519
M. Wt: 161.20 g/mol
InChI Key: MAXMROVPRMTSRM-UHFFFAOYSA-N
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Description

5-Cyclopropylpicolinimidamide is a chemical compound that belongs to the class of picolinimidamides. This compound is characterized by the presence of a cyclopropyl group attached to the picolinimidamide structure. Picolinimidamides are known for their diverse applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropylpicolinimidamide typically involves the reaction of cyclopropylamine with picolinic acid derivatives. One common method includes the following steps:

    Formation of Picolinic Acid Derivative: Picolinic acid is first converted into its corresponding acid chloride using thionyl chloride.

    Reaction with Cyclopropylamine: The acid chloride is then reacted with cyclopropylamine in the presence of a base such as triethylamine to form the desired picolinimidamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropylpicolinimidamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the cyclopropyl group or other substituents can be replaced by different nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of cyclopropylpicolinic acid.

    Reduction: Formation of cyclopropylpicolinamine.

    Substitution: Formation of various substituted picolinimidamides depending on the nucleophile used.

Scientific Research Applications

5-Cyclopropylpicolinimidamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Cyclopropylpicolinimidamide involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Picolinimidamide: Lacks the cyclopropyl group but shares the core structure.

    Cyclopropylamine: Contains the cyclopropyl group but lacks the picolinimidamide structure.

    Cyclopropylpicolinic Acid: An oxidized form of 5-Cyclopropylpicolinimidamide.

Uniqueness

This compound is unique due to the presence of both the cyclopropyl group and the picolinimidamide structure. This combination imparts specific chemical and biological properties that are not found in the individual components or other similar compounds.

Properties

Molecular Formula

C9H11N3

Molecular Weight

161.20 g/mol

IUPAC Name

5-cyclopropylpyridine-2-carboximidamide

InChI

InChI=1S/C9H11N3/c10-9(11)8-4-3-7(5-12-8)6-1-2-6/h3-6H,1-2H2,(H3,10,11)

InChI Key

MAXMROVPRMTSRM-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CN=C(C=C2)C(=N)N

Origin of Product

United States

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